2-(Oxiran-2-YL)-1-benzofuran
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Overview
Description
2-(Oxiran-2-YL)-1-benzofuran is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.172. The purity is usually 95%.
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Scientific Research Applications
Role in Neuropharmacology
- 2-(Oxiran-2-yl)-1-benzofuran derivatives, such as SB-649868, have been investigated for their effects on compulsive food consumption and binge eating in animal models. SB-649868 acts as a dual orexin receptor antagonist, demonstrating a significant role in modulating feeding and stress responses (Piccoli et al., 2012).
Antimicrobial Activity
- Novel heterocyclic oxime ethers derived from 2-acetylbenzofuran have shown notable antimicrobial activities. These compounds' structures and their antimicrobial properties highlight the potential of this compound derivatives in developing new antimicrobial agents (Kosmalski et al., 2015).
Chemical Synthesis and Applications
- The compound has been utilized in the synthesis of various complex molecules, including 2-substituted benzofurans and indoles. These syntheses typically involve transition-metal-catalyzed reactions, highlighting the chemical versatility of this compound (Indu et al., 2014).
Antioxidant Properties
- 2-(Benzofuran-2-yl)-2-oxoethyl derivatives have been studied for their radical scavenging potency. These compounds exhibit significant antioxidant properties, which could be beneficial in various biological and pharmacological applications (Then et al., 2017).
Material Science Applications
- The compound has been used in the synthesis of novel polymers with specific thermal and dielectric properties. For example, methacrylate polymers bearing a chalcone side group derived from 1-(1-benzofuran-2yl)ethanone have been developed, showcasing potential applications in material sciences (Çelik & Coskun, 2018).
Cancer Research
- Derivatives of this compound, such as oxime ethers with various moieties, have been evaluated for their potential as anti-cancer agents. These compounds displayed cytotoxicity against various cancer cell lines, indicating their relevance in cancer research (Kosmalski et al., 2022).
Mechanism of Action
Target of action
“2-(Oxiran-2-YL)-1-benzofuran” is a compound that contains an oxirane (or epoxide) group and a benzofuran group. Epoxides are highly reactive and can react with a wide range of nucleophiles, which could potentially include biological targets such as proteins or DNA. Benzofurans are aromatic organic compounds that are found in many natural products and pharmaceuticals, and they can interact with various biological targets depending on their specific structure and functional groups .
Mode of action
The exact mode of action would depend on the specific biological target. The oxirane group could potentially undergo a nucleophilic attack by an amino acid side chain in a protein, leading to the opening of the three-membered ring and covalent modification of the protein .
Biochemical pathways
Without specific information on the biological target, it’s difficult to predict the exact biochemical pathways that “this compound” might affect. Compounds containing benzofuran and oxirane groups have been studied for their potential anticancer , antiviral, and antibacterial activities .
Pharmacokinetics
The presence of the oxirane group could potentially make it susceptible to metabolic reactions such as epoxide hydrolase-mediated hydrolysis .
Result of action
The molecular and cellular effects would depend on the specific biological target and mode of action. For example, if “this compound” were to interact with a protein involved in cell cycle regulation, it could potentially affect cell proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For example, the reactivity of the oxirane group could be influenced by the pH of the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(oxiran-2-yl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQQXMHGCGKNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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